N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
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Overview
Description
N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a sulfonamide group, and a benzochromene core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide typically involves multiple steps:
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Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized via a cyclization reaction involving a nitrile oxide intermediate. This intermediate is often generated in situ from a hydroxylamine and a suitable aldehyde or ketone.
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Sulfonamide Formation: : The sulfonamide group is introduced by reacting the isoxazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine. This step forms the N-(5-methylisoxazol-3-yl)sulfamoyl moiety.
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Benzochromene Core Synthesis: : The benzochromene core can be synthesized through a multi-step process involving the formation of a coumarin intermediate, followed by cyclization and functionalization to introduce the carboxamide group.
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Final Coupling: : The final step involves coupling the N-(5-methylisoxazol-3-yl)sulfamoyl phenyl derivative with the benzochromene core under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the benzochromene core, leading to the formation of quinone derivatives.
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Reduction: : Reduction reactions can target the carbonyl groups, converting them to alcohols or amines under suitable conditions.
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Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is studied for its potential as an enzyme inhibitor. Its sulfonamide group is known to interact with various biological targets, making it a candidate for drug development.
Medicine
The compound has potential applications in medicine, particularly in the development of anti-inflammatory and anticancer agents. Its ability to inhibit specific enzymes and pathways is of great interest in therapeutic research.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its stable and functionalized structure.
Mechanism of Action
The mechanism of action of N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The benzochromene core may interact with hydrophobic pockets, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide
- N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide
Uniqueness
Compared to similar compounds, N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide stands out due to its benzochromene core, which provides additional sites for interaction and modification. This structural feature enhances its potential as a versatile intermediate in synthetic chemistry and as a candidate for drug development.
Biological Activity
N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is identified by the following molecular characteristics:
- Molecular Formula : C16H16N4O5S2
- Molecular Weight : 408.452 g/mol
- CAS Number : 21312-10-7
The structure includes a benzo[f]chromene core, which is known for various biological activities, combined with a sulfamoyl group that enhances its pharmacological profile.
Biological Activity Overview
The biological activities of this compound have been investigated through various studies, highlighting its potential in several therapeutic areas:
1. Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, a related compound demonstrated the ability to mitigate oxidative stress in irradiated mice by increasing glutathione levels and reducing myeloperoxidase activity .
2. Neuroprotective Effects
In vitro assays have shown that derivatives of this compound can inhibit acetylcholinesterase (AChE), suggesting potential neuroprotective effects. The inhibition of AChE is crucial for enhancing cholinergic neurotransmission, which may be beneficial in treating neurodegenerative diseases .
3. Antimicrobial Properties
The compound's structural components suggest potential antibacterial activity. Studies have shown that related sulfonamide compounds possess significant antibacterial effects against various pathogens, indicating that this compound may share similar properties .
Case Studies and Research Findings
The mechanisms underlying the biological activities of this compound include:
- Enzyme Inhibition : The compound likely acts as an inhibitor of key enzymes such as AChE, which plays a critical role in neurotransmission.
- Oxidative Stress Modulation : By enhancing antioxidant defenses, it may protect cells from damage induced by reactive oxygen species (ROS).
- Antimicrobial Action : The presence of the sulfamoyl group suggests interference with bacterial folate synthesis pathways.
Properties
IUPAC Name |
N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-3-oxobenzo[f]chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O6S/c1-14-12-22(26-33-14)27-34(30,31)17-9-7-16(8-10-17)25-23(28)20-13-19-18-5-3-2-4-15(18)6-11-21(19)32-24(20)29/h2-13H,1H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOWQSFDYFENCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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